Potassium;hydroxy sulfite

Beschreibung

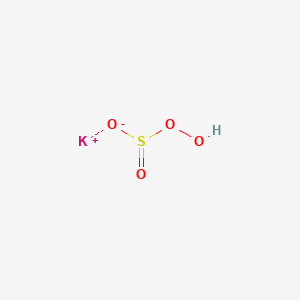

Potassium hydrogen sulfite (KHSO₃), also known as potassium bisulfite, is an inorganic compound synthesized by reacting sulfur dioxide (SO₂) with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). The reaction proceeds as follows: $$ \text{K}2\text{CO}3 + \text{SO}2 + \text{H}2\text{O} \rightarrow 2\text{KHSO}3 + \text{CO}2 $$

Further saturation with SO₂ yields potassium metabisulfite (K₂S₂O₅) .

Eigenschaften

Molekularformel |

HKO4S |

|---|---|

Molekulargewicht |

136.17 g/mol |

IUPAC-Name |

potassium;hydroxy sulfite |

InChI |

InChI=1S/K.H2O4S/c;1-4-5(2)3/h;1H,(H,2,3)/q+1;/p-1 |

InChI-Schlüssel |

GZHFEBOLZPYNER-UHFFFAOYSA-M |

Kanonische SMILES |

OOS(=O)[O-].[K+] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Chemical Formula : KHSO₃

- Molecular Weight : 120.17 g/mol

- Appearance : Colorless to yellowish liquid or hygroscopic crystalline solid .

- Solubility : Highly soluble in water (200 g/L at 20°C) .

- Stability : Decomposes upon heating, releasing SO₂ gas .

Comparison with Similar Sulfite Compounds

Potassium Sulfite (K₂SO₃)

Sodium Sulfite (Na₂SO₃)

Potassium Metabisulfite (K₂S₂O₅)

Ammonium Sulfite ((NH₄)₂SO₃)

Comparative Data Table

| Property | Potassium Hydrogen Sulfite (KHSO₃) | Potassium Sulfite (K₂SO₃) | Sodium Sulfite (Na₂SO₃) | Potassium Metabisulfite (K₂S₂O₅) |

|---|---|---|---|---|

| Formula | KHSO₃ | K₂SO₃ | Na₂SO₃ | K₂S₂O₅ |

| Molecular Weight | 120.17 g/mol | 158.26 g/mol | 126.04 g/mol | 222.32 g/mol |

| Melting Point | Decomposes | >590°C | 500°C (decomp.) | ~190°C (decomp.) |

| Solubility (H₂O) | 200 g/L | 107 g/L | 270 g/L | 450 g/L |

| Primary Use | Food preservation, water treatment | Photographic developer | Oxygen scavenger | Wine preservative |

| Key Reaction | Releases SO₂ on heating | Oxidizes to K₂SO₄ | Oxidizes to Na₂SO₄ | Releases SO₂ in acidic conditions |

| References |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.